

# An In-Depth Technical Guide to PF-1355: A Selective Myeloperoxidase Inhibitor

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## Compound of Interest

Compound Name: PF-1355

Cat. No.: B609968

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## Introduction

**PF-1355**, also known as PF-06281355, is a potent and selective, orally bioavailable, mechanism-based irreversible inhibitor of myeloperoxidase (MPO).[1][2] MPO is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes. This enzyme plays a critical role in the innate immune system's defense against pathogens by catalyzing the formation of hypochlorous acid (HOCl), a potent microbicidal agent. However, excessive MPO activity is implicated in the pathogenesis of numerous inflammatory diseases, including vasculitis, glomerulonephritis, and cardiovascular diseases, due to oxidative damage to host tissues.[3] **PF-1355**'s targeted inhibition of MPO makes it a valuable tool for investigating the role of MPO in disease and a potential therapeutic agent for MPO-driven pathologies.

## Chemical Structure and Physicochemical Properties

**PF-1355** is a 2-thiouracil derivative with the chemical name 2-(6-(2,5-Dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide.[1][4][5] Its chemical structure and key physicochemical properties are summarized below.

Property	Value	Reference(s)
IUPAC Name	2-(6-(2,5-Dimethoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide	[1]
Synonyms	PF-06281355	[1][6]
CAS Number	1435467-38-1	[4][7]
Molecular Formula	C14H15N3O4S	[1][4][7]
Molecular Weight	321.35 g/mol	[1][4]
Appearance	White to off-white crystalline solid	[6][7]
Purity	≥98%	[4][7]
Solubility	Soluble in DMSO (to 20 mM), DMF (10 mg/ml), Ethanol (5 mg/ml); DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml)	[4][7]
Storage	Store at room temperature. For long-term storage, -20°C is recommended.	[4][6]

Note: Specific values for melting point and pKa are not readily available in the public domain.

## Mechanism of Action and Biological Activity

**PF-1355** is a mechanism-based inhibitor of MPO, meaning it is converted into a reactive species by the enzyme's own catalytic activity, which then irreversibly inactivates the enzyme. [3] This targeted approach provides high selectivity for MPO over other peroxidases, such as thyroid peroxidase (TPO). [4][5][7]

The inhibitory activity of **PF-1355** has been quantified in various assays:

Assay	IC50 / Ki	Reference(s)
MPO inhibition in LPS-stimulated human whole blood	IC50 = 1.5 $\mu$ M	[4][5][7]
Cell-free MPO inhibition	Ki = 346.74 nM	[7]
MPO peroxidation activity in purified human MPO	IC50 = 0.56 $\mu$ M	[8]
Taurine chlorination in phorbol ester-stimulated human neutrophils	EC50 = 1.47 $\mu$ M	[2]
Residual MPO activity in lipopolysaccharide-treated human blood	EC50 = 2.03 $\mu$ M	[2]

In vivo studies have demonstrated the efficacy of **PF-1355** in various mouse models of inflammatory diseases. Oral administration of **PF-1355** has been shown to reduce plasma MPO activity, vascular edema, neutrophil recruitment, and levels of circulating inflammatory cytokines.[1][2][3] Specifically, it has shown protective effects in models of immune complex vasculitis and anti-glomerular basement membrane glomerulonephritis.[3]

## Pharmacokinetic Profile

**PF-1355** is orally bioavailable.[4][5] A pharmacokinetic/pharmacodynamic response model has been developed based on its exposure and MPO activity in a mouse peritonitis model.[3] However, a detailed summary of its pharmacokinetic parameters in a specific species is not readily available in publicly accessible literature. For a typical murine pharmacokinetic study, parameters such as Cmax, Tmax, half-life (t1/2), and oral bioavailability would be determined following intravenous and oral administration.[9][10][11][12][13][14][15]

## Experimental Protocols

### In Vitro MPO Inhibition Assay (Taurine Chlorination)

This protocol is a representative method for assessing the inhibitory activity of **PF-1355** on MPO in isolated neutrophils, based on the measurement of taurine chloramine production.

#### Materials:

- Human neutrophils isolated from peripheral blood
- **PF-1355**
- Phorbol 12-myristate 13-acetate (PMA)
- Taurine
- 3,3',5,5'-Tetramethylbenzidine (TMB)
- Potassium iodide (KI)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca<sup>2+</sup> and Mg<sup>2+</sup>)
- 96-well microplate
- Plate reader

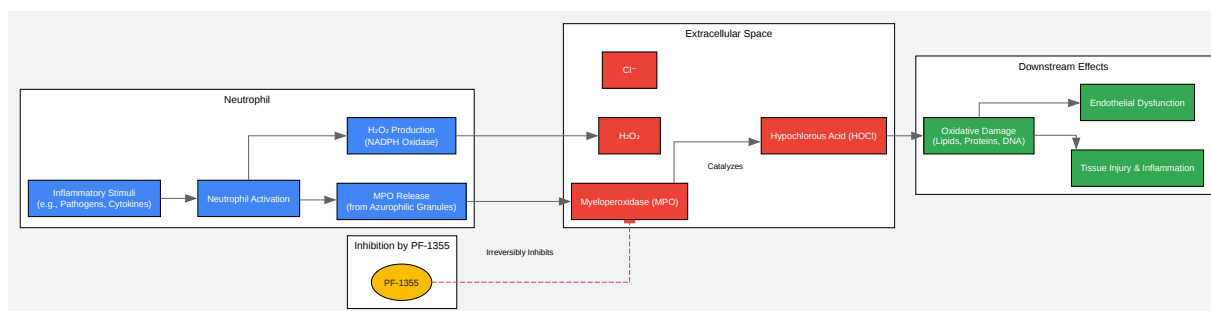
#### Procedure:

- Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as density gradient centrifugation. Resuspend the isolated neutrophils in the assay buffer to a final concentration of approximately  $2 \times 10^6$  cells/mL.[\[16\]](#)
- Compound Preparation: Prepare a stock solution of **PF-1355** in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of desired concentrations for testing.
- Neutrophil Stimulation and Inhibition:
  - In a 96-well plate, add the isolated neutrophils.
  - Add different concentrations of **PF-1355** or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
  - Add taurine to all wells.

- Stimulate the neutrophils by adding a final concentration of PMA (e.g., 20 nM - 1  $\mu$ M) to all wells except the negative control.[17][18][19][20]
- Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for MPO release and activity.
- Detection of Taurine Chloramine:
  - Prepare a TMB/KI detection reagent.
  - Add the TMB/KI reagent to each well. The taurine chloramine produced will oxidize iodide to hypoiodous acid, which in turn oxidizes TMB, resulting in a blue color change.[21]
  - Incubate for a short period (e.g., 5-10 minutes) at room temperature.
- Measurement: Read the absorbance of the plate at a wavelength of 650 nm using a microplate reader.
- Data Analysis: Calculate the percentage of MPO inhibition for each concentration of **PF-1355** compared to the vehicle control. Determine the IC<sub>50</sub> value by plotting the percentage of inhibition against the log of the inhibitor concentration.

## Visualizations

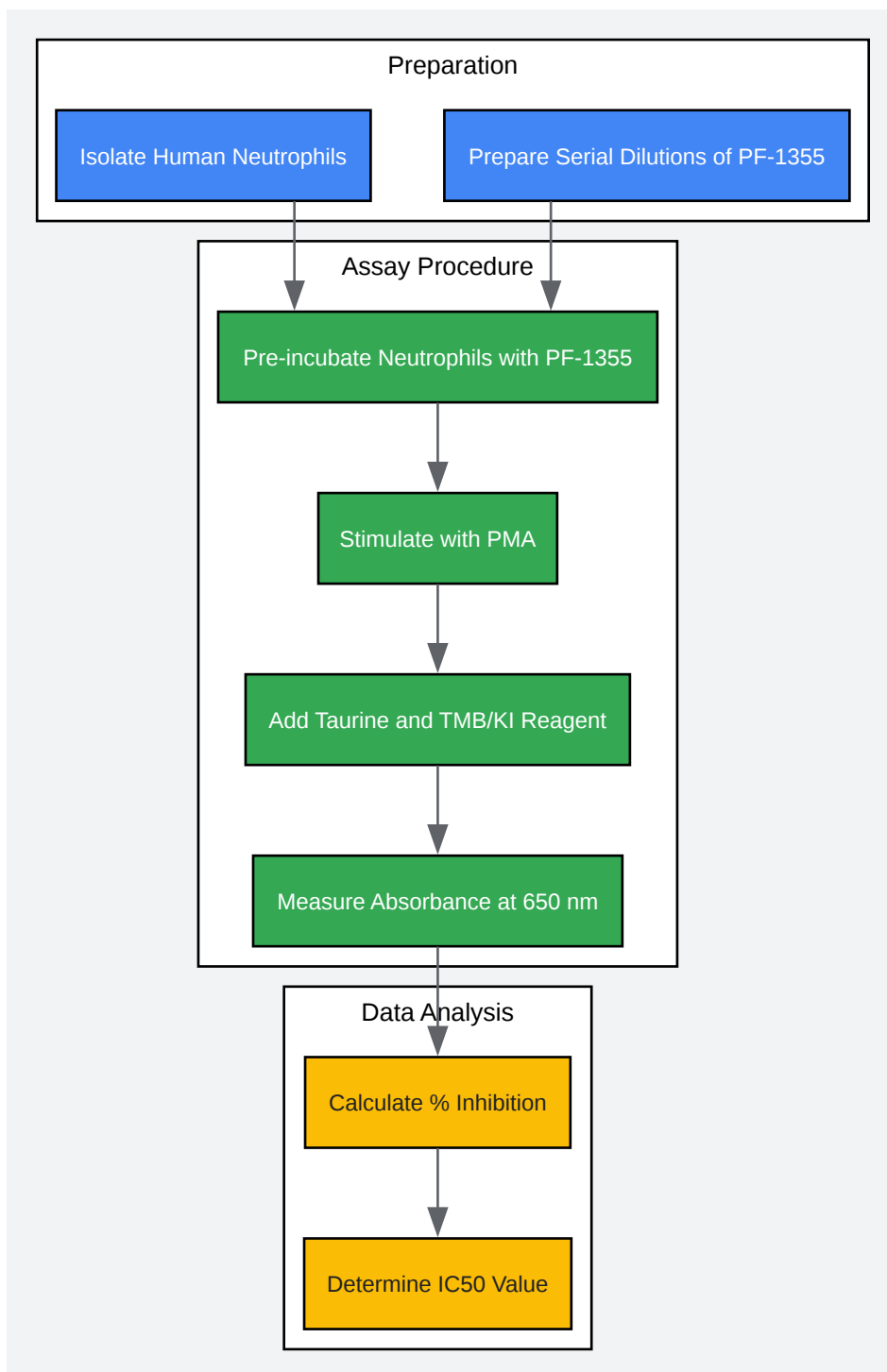
### MPO-Mediated Inflammatory Signaling Pathway



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Caption: MPO signaling pathway and inhibition by **PF-1355**.

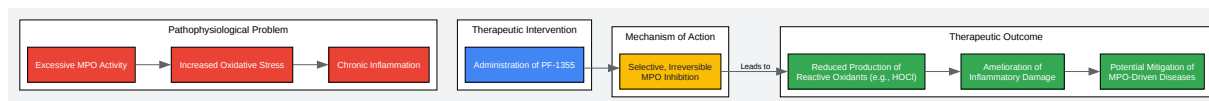
## Experimental Workflow for MPO Inhibition Assay



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Caption: Workflow for determining the IC<sub>50</sub> of **PF-1355** in an MPO inhibition assay.

## Logical Relationship of PF-1355's Therapeutic Potential



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Caption: Logical framework for the therapeutic potential of **PF-1355**.

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